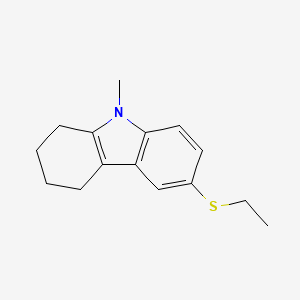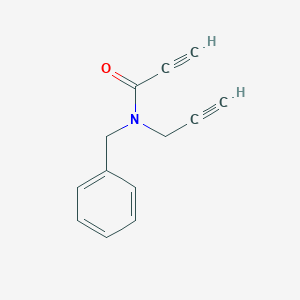![molecular formula C16H25BrO B12562876 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene CAS No. 154591-12-5](/img/structure/B12562876.png)
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is an organic compound belonging to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with two methyl groups and an octan-2-yloxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethyl-2-[(octan-2-yl)oxy]benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
科学的研究の応用
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the observed effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-1,3-dimethylbenzene: Lacks the octan-2-yloxy group, making it less hydrophobic.
1,3-Dimethyl-2-[(octan-2-yl)oxy]benzene:
5-Chloro-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene is unique due to the combination of its substituents, which impart specific chemical reactivity and physical properties. The presence of both the bromine atom and the octan-2-yloxy group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
154591-12-5 |
|---|---|
分子式 |
C16H25BrO |
分子量 |
313.27 g/mol |
IUPAC名 |
5-bromo-1,3-dimethyl-2-octan-2-yloxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-6-7-8-9-14(4)18-16-12(2)10-15(17)11-13(16)3/h10-11,14H,5-9H2,1-4H3 |
InChIキー |
LJOGYZFMNWCXMA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)

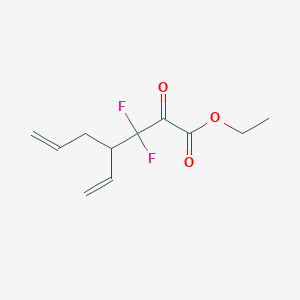
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
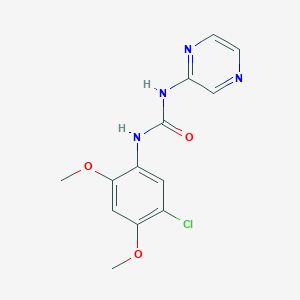
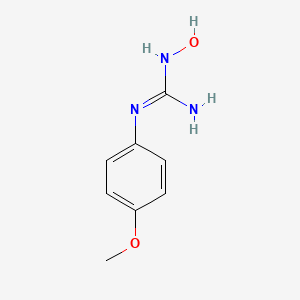

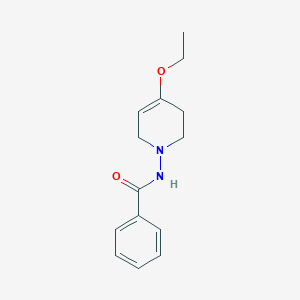
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
